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Compound of Interest

Compound Name: 4-Nitro-3-(trifluoromethyl)aniline

Cat. No.: B027955

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitro-3-(trifluoromethyl)aniline is a key building block in pharmaceutical synthesis,
primarily utilized as a precursor for non-steroidal antiandrogen medications.[1][2][3] Its unique
structure, featuring a nitro group and a trifluoromethyl group on an aniline frame, allows for
targeted chemical modifications to produce potent and selective active pharmaceutical
ingredients (APIs).[2][4] The trifluoromethyl group, in particular, is known to enhance the
metabolic stability and lipophilicity of the final drug molecule, thereby improving its
pharmacokinetic profile.[2] This document provides detailed application notes, experimental
protocols for the synthesis of the anti-cancer drug Flutamide, and relevant pathway diagrams.

Physicochemical Properties and Safety Information

4-Nitro-3-(trifluoromethyl)aniline is a yellow to orange crystalline solid at room temperature.
[1][5] It is essential to handle this compound with appropriate personal protective equipment in
a well-ventilated fume hood, as it is a hazardous substance.
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Property Value Reference

CAS Number 393-11-3 --INVALID-LINK--
Molecular Formula C7HsF3N20:2 --INVALID-LINK--
Molecular Weight 206.12 g/mol --INVALID-LINK--
Melting Point 125-129 °C --INVALID-LINK--
Boiling Point 326.4142.0 °C --INVALID-LINK--
Appearance Yellow to Orange Crystalline (5]

Solid

Primary Application: Synthesis of Flutamide

4-Nitro-3-(trifluoromethyl)aniline is a critical starting material for the synthesis of Flutamide, a
non-steroidal antiandrogen used in the treatment of prostate cancer.[1][2][6] The synthesis
involves the acylation of the aniline's amino group with isobutyryl chloride.

Synthesis of Flutamide: Logical Workflow

The overall process for synthesizing Flutamide from 4-Nitro-3-(trifluoromethyl)aniline
involves a straightforward acylation reaction followed by purification.
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Flutamide Synthesis Workflow
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Caption: Workflow for the synthesis of Flutamide.

Experimental Protocols for Flutamide Synthesis

Two common protocols for the synthesis of Flutamide are presented below.
Protocol 1: Pyridine as Solvent and Base

This protocol is adapted from a microscale laboratory procedure.[1][5]
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Materials:

4-Nitro-3-(trifluoromethyl)aniline

Pyridine (anhydrous)

Isobutyryl chloride

Toluene

Ice

Procedure:

In a clean, dry 25 mL Erlenmeyer flask, weigh out 0.100 g of 4-nitro-3-
(trifluoromethyl)aniline.

Add 2 mL of anhydrous pyridine to the flask to dissolve the starting material, resulting in a
yellow solution.[5]

Cool the solution in an ice bath for 5-10 minutes.[5]

In a fume hood, carefully measure 0.10 mL of isobutyryl chloride and add it dropwise to the
cooled reaction mixture. The solution may turn red.[5]

With stirring, heat the reaction mixture on a steam bath at approximately 70 °C for 30
minutes.[5]

After heating, pour the reaction mixture over 100 g of ice and stir vigorously until the ice
melts. A pale yellow solid should precipitate.[5]

Isolate the crude solid product by vacuum filtration.
Purify the crude Flutamide by recrystallization from hot toluene.[5]

Dry the purified crystals and determine the mass, melting point, and characterize by
spectroscopy.
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Protocol 2: Dichloroethane with DMAP Catalyst

This protocol is based on a patented industrial process which reports high yields.[3][6]

Materials:

4-Nitro-3-(trifluoromethyl)aniline
1,2-Dichloroethane
N,N-Dimethylacetamide (DMAC)
4-Dimethylaminopyridine (DMAP)
Isobutyryl chloride

Ethanol

Procedure:

Charge a reaction vessel with 4-Nitro-3-(trifluoromethyl)aniline, 1,2-dichloroethane as the
solvent, N,N-dimethylacetamide as an acid scavenger, and a catalytic amount of 4-
dimethylaminopyridine.[6]

Cool the mixture to a temperature of 5-10 °C.[6]

Slowly add isobutyryl chloride dropwise to the reaction mixture while maintaining the
temperature between 5-10 °C.[6]

After the addition is complete, allow the reaction temperature to rise to 18-25 °C and stir for
0.5-1.5 hours, or until the starting material is completely consumed as monitored by a
suitable technique (e.g., TLC, HPLC).[3][6]

Add water to the reaction mixture and heat to distill off the 1,2-dichloroethane.[6]

The crude Flutamide will precipitate from the aqueous solution. Isolate the solid by filtration.

[6]
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o Recrystallize the crude product from ethanol to obtain the purified Flutamide.[6]

o for Elutamide Svnthesi

Protocol 1
Parameter . Protocol 2 (DMAP) Reference
(Pyridine)
Typical Yield (Crude) ~73% >96% [31[7]
Yield (After N
o Not specified 92% [3]
Recrystallization)
Purity (After
o >99% (by TLC) >99.8% [1]13]
Recrystallization)
Melting Point 111.5-112.5°C 111.5-112.5°C --INVALID-LINK--

Mechanism of Action of Flutamide

Flutamide and its active metabolite, hydroxyflutamide, function as non-steroidal antiandrogens.
They act as competitive antagonists at the androgen receptor (AR). By binding to the AR, they
prevent the binding of endogenous androgens like testosterone and dihydrotestosterone
(DHT), thereby inhibiting the downstream signaling that promotes the growth of prostate cancer
cells.[1]
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Caption: Inhibition of Androgen Receptor Signaling by Flutamide.
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Conclusion

4-Nitro-3-(trifluoromethyl)aniline is an indispensable intermediate in the synthesis of
important pharmaceuticals like Flutamide. The protocols provided herein offer reliable methods
for its conversion, and the high yields reported in industrial processes underscore its efficiency
as a synthetic precursor. The unique chemical properties imparted by its functional groups
continue to make it a valuable compound for drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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